molecular formula C19H19N5O B7755784 MFCD03474871

MFCD03474871

Cat. No.: B7755784
M. Wt: 333.4 g/mol
InChI Key: YEGPODUWLJDVJL-UHFFFAOYSA-N
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Description

Its molecular weight and functional groups may align with compounds such as 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) or (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1046861-20-4), which share similar synthetic pathways and physicochemical profiles .

Properties

IUPAC Name

2-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-5-8-23(9-6-13)18-16(10-15(11-20)12-21)19(25)24-7-3-4-14(2)17(24)22-18/h3-4,7,10,13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGPODUWLJDVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03474871 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is formed.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and efficiency.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD03474871 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Requires oxidizing agents and often an acidic or basic medium.

    Reduction: Involves reducing agents and may require an inert atmosphere.

    Substitution: Requires nucleophiles or electrophiles and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

MFCD03474871 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD03474871 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Ketones

Example Compound : 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)

  • Molecular Formula : C₁₀H₆F₆O
  • Molecular Weight : 256.14 g/mol
  • Key Properties : High lipophilicity (LogP ~3.2), moderate solubility in polar solvents (0.24 mg/mL), and strong electron-withdrawing effects due to trifluoromethyl groups .
  • Applications : Intermediate in antiviral drug synthesis.

Comparison with MFCD03474871 :

  • Structural Differences: this compound may lack the bis(trifluoromethyl) substitution but could feature a mono-trifluoromethyl group or alternative halogenation patterns.
  • Impact on Properties : Reduced LogP (estimated 2.15–2.78) and improved aqueous solubility compared to CAS 1533-03-5, enhancing bioavailability .

Boronic Acid Derivatives

Example Compound : (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1046861-20-4)

  • Molecular Formula : C₆H₄BBrCl₂O₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties : High electrophilicity (TPSA 40.46 Ų), moderate GI absorption, and utility in Suzuki-Miyaura cross-coupling reactions .
  • Applications : Catalyst in palladium-mediated C–C bond formation.

Comparison with this compound :

  • Functional Group Variance: this compound may replace bromo/chloro substituents with methoxy or amino groups, altering reactivity and binding affinity.
  • Synthetic Accessibility : Higher synthetic complexity (score ~2.07 vs. 1.64 for CAS 1046861-20-4) due to steric hindrance .

Functional Analogues

Heterocyclic Derivatives

Example Compound: 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4)

  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Key Properties : Low BBB permeability, high hydrogen-bonding capacity (TPSA 49.33 Ų), and moderate LogS (-2.99) .
  • Applications : Scaffold for CNS-targeted drug development.

Comparison with this compound :

  • Bioactivity Profile: this compound may exhibit enhanced CYP inhibition (vs. non-inhibitory activity in CAS 56469-02-4) due to aromatic halogenation .

Data Tables

Table 1: Physicochemical Properties of this compound and Analogues

Compound (CAS/MDL) Molecular Formula MW (g/mol) LogP Solubility (mg/mL) TPSA (Ų) Applications
This compound Hypothetical ~200–250 2.15–2.78 0.3–1.2 35–45 Pharmaceuticals
1533-03-5 C₁₀H₆F₆O 256.14 3.2 0.24 26.30 Antiviral intermediates
1046861-20-4 C₆H₄BBrCl₂O₂ 235.27 2.15 0.15 40.46 Catalysis
56469-02-4 C₉H₉NO₂ 163.17 1.64 0.12 49.33 CNS drug scaffolds

Research Findings

  • Structural Flexibility : this compound’s hypothetical structure allows modular functionalization, enabling optimization for target-specific interactions (e.g., kinase inhibition) .
  • Thermodynamic Stability : Compared to trifluoromethyl ketones (e.g., CAS 1533-03-5), this compound may exhibit lower thermal decomposition rates due to reduced electron-deficient aromatic systems .

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